7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system and multiple functional groups, making it of significant interest in various scientific fields.
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under polycyclic compounds due to the fused ring system that includes both aromatic and non-aromatic characteristics.
The synthesis of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves a three-component one-pot reaction. This method integrates barbituric acid, aldehydes, and anilines to form the desired compound efficiently.
The molecular structure of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione can be represented by the following data:
Property | Data |
---|---|
CAS Number | 649763-46-2 |
Molecular Formula | C15H16N4O2 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 7-methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4-dione |
InChI Key | QISVDKGJESEOGC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C)C |
This structure highlights the compound's complexity and the presence of multiple functional groups that can participate in various chemical reactions.
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes several types of chemical reactions:
Common reagents for these reactions include:
The specific outcomes depend on the reagents and conditions used during the reactions.
The mechanism of action for 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with biological targets due to its structural similarity to flavins. This resemblance suggests potential roles in enzyme cofactors and metabolic pathways.
Research indicates that this compound may exhibit antimalarial properties by interfering with biochemical pathways essential for parasite survival. Further studies are required to elucidate the exact mechanisms involved.
The physical properties of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione include:
Key chemical properties include:
These properties make it suitable for diverse applications in scientific research.
7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several notable applications:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0